cantharidin
Overview
Description
Cantharidin is a naturally occurring, odorless, and colorless fatty substance belonging to the terpenoid class. It is secreted by many species of blister beetles, particularly those in the Meloidae family . Historically, this compound has been used as an aphrodisiac and a vesicant (blistering agent). Today, it is primarily used in pharmacology for the topical treatment of skin conditions such as molluscum contagiosum and warts .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cantharidin can be synthesized through various methods. One common synthetic route involves the reaction of maleic anhydride with furan in the presence of a catalyst to form the intermediate compound, which is then hydrogenated to produce this compound . Another method involves the use of methylamine to synthesize N-methylcantharidimide from this compound, which is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from blister beetles. The beetles are collected, dried, and then subjected to solvent extraction to isolate this compound. The extracted compound is then purified through various chemical processes to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Cantharidin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the structure of this compound, leading to the formation of compounds like northis compound.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like methylamine are used for substitution reactions.
Major Products Formed:
Oxidation: Various oxidized derivatives of this compound.
Reduction: Northis compound and other reduced forms.
Substitution: N-methylcantharidimide and other substituted derivatives.
Scientific Research Applications
Cantharidin has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying terpenoid chemistry.
Biology: Studied for its role in insect defense mechanisms and its effects on various biological systems.
Medicine: Used in the treatment of skin conditions such as molluscum contagiosum and warts.
Industry: Utilized in the production of pharmaceuticals and as a research tool in various scientific studies.
Mechanism of Action
Cantharidin exerts its effects primarily through its action as a vesicant. It causes the formation of blisters on the skin by inducing cell lysis and inflammation. The compound inhibits protein phosphatase 2A (PP2A), leading to the disruption of various cellular processes and ultimately causing cell death . This mechanism is particularly useful in the treatment of skin conditions and is being explored for its potential anticancer effects .
Comparison with Similar Compounds
Norcantharidin: A demethylated derivative of this compound with similar biological activities but reduced toxicity.
N-methylcantharidimide: A derivative of this compound with antitumor properties and lower toxicity.
Imiquimod: Another topical agent used for treating skin conditions like warts, but with a different mechanism of action.
Uniqueness of this compound: this compound is unique due to its dual role as a vesicant and a potential anticancer agent. Its ability to inhibit protein phosphatase 2A (PP2A) sets it apart from other similar compounds, making it a valuable tool in both medical and research applications .
Properties
IUPAC Name |
2,6-dimethyl-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-9-5-3-4-6(13-5)10(9,2)8(12)14-7(9)11/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZBEENLJMYSHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C3CCC(C1(C(=O)OC2=O)C)O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858998 | |
Record name | Hexahydro-3a,7a-dimethyl-4,7-epoxyisobenzofuran-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80558-50-5, 10385-74-7 | |
Record name | NSC 190421 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080558505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC190421 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190421 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexahydro-3a,7a-dimethyl-4,7-epoxyisobenzofuran-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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